molecular formula C16H35NO2 B073527 N-Lauryldiethanolamine CAS No. 1541-67-9

N-Lauryldiethanolamine

Cat. No. B073527
CAS RN: 1541-67-9
M. Wt: 273.45 g/mol
InChI Key: NKFNBVMJTSYZDV-UHFFFAOYSA-N
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Description

N-Lauryldiethanolamine is a versatile chemical compound with a wide range of applications. It is used as an additive in polymers, pharmaceuticals, and cosmetics. It is also used in sample preparation as it can remove cations from samples. Additionally, it is used as a cationic surfactant which helps to disperse particles in liquid systems .


Synthesis Analysis

While specific synthesis methods for N-Lauryldiethanolamine were not found in the search results, it is known that this compound is commercially available and used in various scientific research applications .


Molecular Structure Analysis

N-Lauryldiethanolamine has the molecular formula C16H35NO2 and a molecular weight of 273.45 g/mol . The structural analysis was conducted by obtaining the accurate masses of precursors and their fragment ions . The InChI string for N-Lauryldiethanolamine is InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17 (13-15-18)14-16-19/h18-19H,2-16H2,1H3 .


Physical And Chemical Properties Analysis

N-Lauryldiethanolamine is slightly soluble in water and is stable under normal conditions . More detailed physical and chemical properties can be found in databases such as PubChem .

Scientific Research Applications

Emulsion Stabilization

N-Lauryldiethanolamine is known for its ability to stabilize emulsions, which are mixtures of two immiscible liquids. It acts as a surfactant, reducing the surface tension between the liquids and facilitating a stable blend. This property is particularly useful in the production of lotions, creams, and other personal care products where a uniform consistency is desired .

Protein Stabilization

In biochemical research, N-Lauryldiethanolamine helps stabilize proteins, which is crucial for maintaining their structure and function during experiments. This stabilization is essential for various applications, including drug development and enzyme kinetics studies .

Surfactant Properties

As a surfactant, N-Lauryldiethanolamine lowers the surface tension of aqueous solutions, making it valuable in detergents and cleaners. Its ability to interact with both hydrophobic and hydrophilic substances makes it effective in removing dirt and oils .

Corrosion Inhibition

N-Lauryldiethanolamine has applications in industrial research as a corrosion inhibitor. It forms a protective layer on metal surfaces, preventing oxidation and degradation. This is particularly important in extending the life of machinery and infrastructure.

Drug Delivery Systems

The compound’s surfactant nature allows it to be used in drug delivery systems. It can help in the formation of micelles or liposomes, which are used to encapsulate drugs and enhance their delivery to specific sites within the body.

Cosmetics Industry

In the cosmetics industry, N-Lauryldiethanolamine is utilized for its emulsifying properties. It helps in blending water-insoluble ingredients with water-based components to create a smooth and consistent product .

Laboratory Reagent

N-Lauryldiethanolamine serves as a reagent in chemical synthesis and analytical procedures in laboratories. Its chemical properties make it suitable for use in various reactions and as a component in the preparation of samples .

Environmental Research

Environmental scientists use N-Lauryldiethanolamine in the study of surfactants’ effects on ecosystems. Its biodegradability and interaction with environmental contaminants are areas of ongoing research.

Safety and Hazards

N-Lauryldiethanolamine in liquid form is flammable and can cause irritation to the skin, eyes, and respiratory system . It is also known that harmful products of combustion are CO, CO2 and so on . Contact with strong oxidants can cause it to burn .

Future Directions

While specific future directions for N-Lauryldiethanolamine were not found in the search results, it is known that this compound is used in various scientific research applications . Its use in these applications suggests that it will continue to be an area of interest in future research.

Relevant Papers

A paper titled “Assessing biologic/toxicologic effects of extractables from plastic contact materials for advanced therapy manufacturing using cell painting assay and cytotoxicity screening” mentions N-Lauryldiethanolamine. The paper discusses the observation, identification, and source of interferences in electrospray ionization mass spectrometry (ESI-MS). N-Lauryldiethanolamine was found to be toxic at a concentration of ≥ 10 µM in the osteogenesis inhibition assay .

properties

IUPAC Name

2-[dodecyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19/h18-19H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFNBVMJTSYZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042090
Record name Lauryldiethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Lauryldiethanolamine

CAS RN

1541-67-9
Record name Lauryldiethanolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1541-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauryldiethanolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Lauryldiethanolamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525737
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2,2'-(dodecylimino)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lauryldiethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-(dodecylimino)bisethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.798
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Record name LAURYLDIETHANOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM71KK5P4A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is N-Lauryldiethanolamine and what is its main application according to the research?

A1: N-Lauryldiethanolamine is a compound often used as an antistatic agent in plastic manufacturing. [] This means it prevents the buildup of static electricity on the plastic surface.

Q2: How was N-Lauryldiethanolamine identified as a potential contaminant in laboratory settings?

A2: Researchers investigating herbicide levels in tea samples using Electrospray Ionization Mass Spectrometry (ESI-MS) detected unexpected peaks in their analysis. [] Through careful investigation, including fragmentation analysis and comparison with authentic standards, these interferences were identified as N-Lauryldiethanolamine and a related compound, N-(2-hydroxyethyl)-N-(2-(2-hydroxyethoxy)ethyl)dodecylamine.

Q3: Why is N-Lauryldiethanolamine a concern in mass spectrometry analysis?

A3: N-Lauryldiethanolamine and similar ethoxylated aliphatic alkylamines have a high affinity for protons. [] This property leads to a strong signal in positive ESI-MS, potentially interfering with the detection and quantification of target analytes.

Q4: What types of plastic products were identified as potential sources of N-Lauryldiethanolamine contamination?

A4: The research specifically identified plastic microcentrifuge tubes as a source of N-Lauryldiethanolamine leaching. [] Interestingly, not all suppliers' tubes exhibited this issue, suggesting variability in manufacturing practices or material composition.

Q5: Besides its use as an antistatic agent, has N-Lauryldiethanolamine been found in any other applications?

A5: Yes, N-Lauryldiethanolamine has been identified as a coformulant in various plant protection products (PPPs). [] In a study using a specialized stationary phase for LC-HRMS analysis, N-Lauryldiethanolamine was quantified for the first time in PPPs, highlighting the importance of advanced analytical techniques for comprehensive formulation analysis.

Q6: What are the implications of finding N-Lauryldiethanolamine contamination in laboratory settings and in formulated products?

A6: The presence of N-Lauryldiethanolamine as a contaminant emphasizes the need for careful selection of laboratory materials, especially in highly sensitive analyses like mass spectrometry. [] Additionally, identifying and quantifying N-Lauryldiethanolamine in PPPs is crucial for understanding its potential environmental fate and impact when these products are used. []

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